

4-Azidoaniline hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: 4-Azidoaniline hydrochloride

Cat. No.: B1258682

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Technical Guide: 4-Azidoaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Azidoaniline hydrochloride**, a versatile chemical compound with significant applications in biomedical research and drug development. This document outlines its core physicochemical properties, details a key experimental application, and presents a visual workflow for its use in bioconjugation.

Core Physicochemical Data

4-Azidoaniline hydrochloride is a valuable reagent in various biochemical and proteomics research applications. Its key quantitative data are summarized below.

Property	Value	Citations
Molecular Formula	$C_6H_6N_4 \cdot HCl$	[1][2]
$C_6H_7ClN_4$	[1]	
Molecular Weight	170.60 g/mol	[1][3]
CAS Number	91159-79-4	[1][2]
Melting Point	165 °C (decomposes)	[2]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

4-Azidoaniline hydrochloride serves as a key building block for introducing an azide moiety. The azide group is a crucial functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, enabling the covalent ligation of an azide-containing molecule (like a derivative of 4-azidoaniline) to an alkyne-containing molecule.

This protocol provides a general methodology for the labeling of a protein lysate, where the protein of interest has been metabolically or chemically modified to contain an alkyne group.

Objective: To covalently attach an azide-modified reporter molecule (derived from **4-azidoaniline hydrochloride**) to an alkyne-modified protein within a complex biological sample.

Materials:

- Alkyne-modified protein lysate (1-5 mg/mL) in a suitable protein extraction buffer.
- Azide-containing reporter molecule (e.g., a fluorescent dye or biotin modified with a 4-azidoaniline derivative) dissolved in DMSO or water to a stock concentration of 2.5 mM.
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).
- Copper(II) sulfate (CuSO_4) solution (20 mM in water).
- Sodium ascorbate solution (300 mM in water, freshly prepared).
- Phosphate-buffered saline (PBS).
- 1.5 mL microfuge tubes.

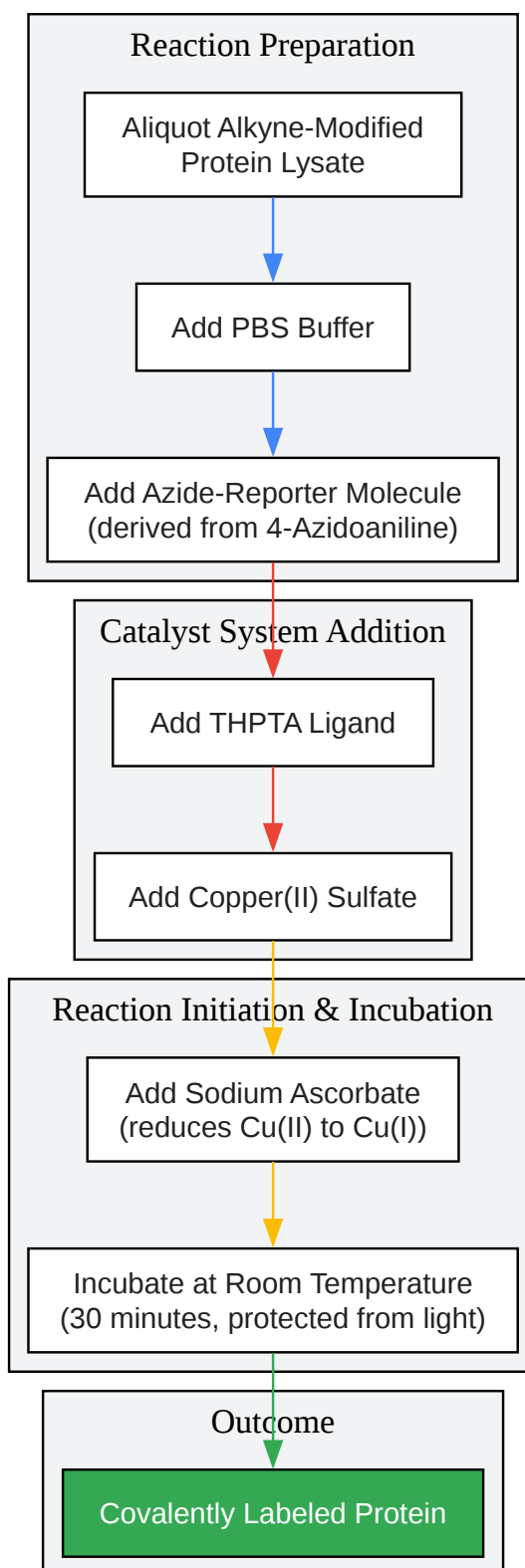
Procedure:

- **Reaction Setup:** In a 1.5 mL microfuge tube, combine the following reagents in the specified order:

- 50 μ L of alkyne-modified protein lysate.
- 90 μ L of PBS buffer.
- 20 μ L of the 2.5 mM azide-containing reporter molecule solution. Vortex the mixture briefly to ensure homogeneity.
- **Ligand Addition:** Add 10 μ L of the 100 mM THPTA solution to the reaction mixture. Vortex briefly. The THPTA ligand complexes with the copper catalyst, increasing its stability and solubility in aqueous environments.
- **Copper Catalyst Addition:** Add 10 μ L of the 20 mM CuSO_4 solution. Vortex briefly.
- **Initiation of the Click Reaction:** To initiate the cycloaddition, add 10 μ L of the freshly prepared 300 mM sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. Vortex the tube briefly to mix all components thoroughly.
- **Incubation:** Protect the reaction mixture from light, particularly if using a fluorescent reporter molecule. Incubate the reaction for 30 minutes at room temperature.
- **Downstream Processing:** Following the incubation, the proteins in the lysate are now covalently labeled with the reporter molecule. The sample is ready for subsequent downstream processing and analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the CuAAC experimental workflow for labeling a protein of interest.



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Caption: Workflow for protein labeling via CuAAC.

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